molecular formula C17H21NO3 B4478601 7-hydroxy-3,4-dimethyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one

7-hydroxy-3,4-dimethyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one

Cat. No.: B4478601
M. Wt: 287.35 g/mol
InChI Key: ZFVDYIGBFVBESG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy-3,4-dimethyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one is a synthetic coumarin derivative of significant interest in medicinal chemistry and biological research. Coumarins are a prominent class of compounds known for a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects . The specific substitution pattern on this compound is critical to its function; the 7-hydroxy group is a common feature in many biologically active coumarins and can participate in intramolecular hydrogen bonding with the nitrogen atom of the adjacent piperidinylmethyl substituent, a interaction that can influence the molecule's conformation and binding to biological targets . The structural motif of an aminomethyl group at the 8-position, as seen in this molecule, is a recognized strategy in the design of chemosensors and probes, as the basic nitrogen atom can serve as a proton-recognition site . Researchers value this compound as a key intermediate or building block for the development of novel therapeutic agents. Its structure, featuring the lipophilic piperidine ring and the hydrogen-bond-donating hydroxy group, makes it a versatile scaffold for interacting with various enzymes and receptors. This product is intended for research applications in chemical biology and drug discovery. This material is For Research Use Only. It is not intended for human therapeutic or veterinary use.

Properties

IUPAC Name

7-hydroxy-3,4-dimethyl-8-(piperidin-1-ylmethyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-11-12(2)17(20)21-16-13(11)6-7-15(19)14(16)10-18-8-4-3-5-9-18/h6-7,19H,3-5,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVDYIGBFVBESG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCCCC3)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3,4-dimethyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.

    Introduction of Methyl Groups: The methyl groups at the 3rd and 4th positions can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Hydroxylation: The hydroxy group at the 7th position can be introduced through selective hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.

    Attachment of Piperidin-1-ylmethyl Group: The piperidin-1-ylmethyl group can be attached through nucleophilic substitution reactions using piperidine and an appropriate leaving group, such as a halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or quinones.

    Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one core, leading to the formation of dihydro derivatives.

    Substitution: The piperidin-1-ylmethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of ketones or quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted chromen-2-one derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-hydroxy-3,4-dimethyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. It serves as a lead compound for the development of new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential pharmacological effects. It may act as a modulator of specific biological pathways, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and pigments. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 7-hydroxy-3,4-dimethyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The hydroxy group and the piperidin-1-ylmethyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate enzymatic activities, receptor functions, or signal transduction pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Compound Name / ID Substituents Key Features Biological Activity
Target Compound 7-OH, 3,4-diCH₃, 8-(piperidin-1-ylmethyl) Enhanced lipophilicity due to methyl groups; potential CNS activity due to piperidine Limited direct data; inferred anticancer/antimicrobial activity from analogs
7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one 7-OH, 4-CH₃, 8-(piperidin-1-ylmethyl) Lacks 3-CH₃; synthesized via Mannich reaction (62% yield) Antiproliferative activity in HeLa cells (IC₅₀ ~20 µM)
6,7-Dihydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one 6,7-diOH, 4-CH₃, 8-(piperidin-1-ylmethyl) o-Dihydroxy configuration enhances metal chelation and bioactivity 67.5% inhibition of HeLa cell proliferation (non-cytotoxic)
4-Ethyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one 4-C₂H₅, 7-OH, 8-(4-methylpiperazin-1-ylmethyl) Piperazine moiety improves solubility; potential antipsychotic applications Anticancer activity (specific targets not reported)
3-(4-Chlorophenyl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one 3-(4-Cl-phenyl), 7-OH, 8-(2-methylpiperidin-1-ylmethyl), 2-CF₃ Trifluoromethyl group enhances metabolic stability; chlorophenyl boosts hydrophobic interactions Broad-spectrum antiproliferative activity

Physicochemical Properties

  • Lipophilicity: The 3,4-dimethyl groups in the target compound likely increase logP compared to non-methylated analogs, improving blood-brain barrier penetration.
  • Solubility : Piperazine analogs (e.g., ) exhibit higher aqueous solubility due to the basic nitrogen in piperazine.

Biological Activity

7-Hydroxy-3,4-dimethyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one is a synthetic compound belonging to the coumarin family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antibacterial, antitumor, and antioxidant properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound's structure features a chromenone backbone with hydroxyl and piperidine substituents, contributing to its biological properties. The presence of the hydroxyl group enhances its potential for hydrogen bonding, which may facilitate interactions with biological targets.

Antibacterial Activity

Research indicates that coumarin derivatives exhibit significant antibacterial properties. A study on similar compounds demonstrated that 7-hydroxy derivatives showed potent activity against various bacterial strains. For instance, 7-hydroxycoumarin was reported to have strong inhibitory effects against Staphylococcus aureus and Shigella flexneri, with inhibition zones measuring up to 24.55 mm at a 20% concentration .

Compound Bacterial Strain Inhibition Zone (mm) Concentration (%)
7-HydroxycoumarinStaphylococcus aureus24.5520
7-HydroxycoumarinShigella flexneri20.4320

Antitumor Activity

The antitumor potential of coumarin derivatives has been explored in various studies. Some derivatives have shown cytotoxic effects against cancer cell lines such as TK-10 and HT-29. Although specific data on the compound is limited, the structural similarities suggest potential antitumor activity that warrants further investigation.

Antioxidant Properties

Coumarins are recognized for their antioxidant capabilities, which are critical in combating oxidative stress-related diseases. The hydroxyl groups in the structure of this compound likely contribute to its ability to scavenge free radicals, as seen in other coumarin derivatives.

Case Studies

  • Synthesis and Activity Testing : A study synthesized several coumarin derivatives and evaluated their biological activities. The synthesized compounds exhibited varying degrees of antibacterial and antioxidant activities, indicating that structural modifications can enhance efficacy .
  • Crystal Structure Analysis : Recent crystallographic studies have provided insights into the molecular conformation of similar compounds. These studies suggest that the spatial arrangement of substituents influences biological interactions, potentially enhancing the activity of compounds like this compound .

Q & A

Q. Q. How should researchers address discrepancies in reported IC50_{50} values across studies?

  • Answer : Standardize assay conditions:
  • Use identical cell lines (e.g., HeLa vs. MCF-7) and passage numbers.
  • Control for serum concentration (e.g., 10% FBS) and incubation time (48–72 hours).
  • Normalize data to positive controls (e.g., cisplatin) and report SEM from triplicate experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
7-hydroxy-3,4-dimethyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
7-hydroxy-3,4-dimethyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.